molecular formula C13H14O5 B12771299 Samin CAS No. 166239-82-3

Samin

Katalognummer: B12771299
CAS-Nummer: 166239-82-3
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: DRUQKRWRXOUEGS-NGERZBJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Samin is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring compound found in certain plants and has been studied for its biological activities and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Samin typically involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reaction: The precursor undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.

    Intermediate Transformation: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to form the desired product.

    Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress.

Analyse Chemischer Reaktionen

Types of Reactions

Samin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of different reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Reaction Conditions: These reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Samin has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in metabolic pathways.

    Medicine: this compound has been investigated for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities.

    Industry: this compound is used in the production of certain industrial products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Samin involves its interaction with specific molecular targets and pathways. It is known to:

    Inhibit Enzymes: this compound can inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.

    Modulate Signaling Pathways: this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses.

    Antioxidant Activity: this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Samin can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    Sethis compound: A lignan found in sesame seeds with similar antioxidant properties.

    Suramin: A polyanionic compound with different biological activities but some structural similarities.

    Sesangolin: A compound closely related to sethis compound, found in wild sesame.

Uniqueness of this compound

What sets this compound apart from these similar compounds is its specific molecular structure and the unique combination of biological activities it exhibits. This makes this compound a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

166239-82-3

Molekularformel

C13H14O5

Molekulargewicht

250.25 g/mol

IUPAC-Name

(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-ol

InChI

InChI=1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1

InChI-Schlüssel

DRUQKRWRXOUEGS-NGERZBJRSA-N

Isomerische SMILES

C1[C@H]2[C@H](CO[C@@H]2O)[C@H](O1)C3=CC4=C(C=C3)OCO4

Kanonische SMILES

C1C2C(COC2O)C(O1)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.